1-Cyano-3-oxocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

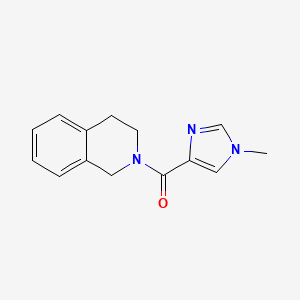

1-Cyano-3-oxocyclobutane-1-carboxylic acid is a chemical compound with the formula C6H5NO3 and a molecular weight of 139.11 g/mol . It is a product offered by Synblock for research chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5NO3 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 139.11 g/mol . The search results do not provide more detailed information about its physical and chemical properties.Scientific Research Applications

Synthesis Methodologies

- Improvements in the synthesis of related compounds like 3-Oxocyclobutanecarboxylic acid demonstrate the evolving methods for preparing cyclobutane derivatives with advantages such as cost-effectiveness and scalability for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010). This research highlights the foundational techniques that can be adapted for synthesizing 1-Cyano-3-oxocyclobutane-1-carboxylic acid derivatives.

Material Science and Polymer Chemistry

- The study on the ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes, including carboxylate esters and carboxamides, reveals the potential of cyclobutane derivatives in material science (Airong Song et al., 2010). This application is crucial for developing new materials with tailored properties.

Drug Development and Medicinal Chemistry

- Cyclobutanes are increasingly utilized in medicinal chemistry due to their unique structural features that contribute to favorable biological properties. This includes their application in drug candidates for improving metabolic stability, directing pharmacophore groups, and enhancing bioactivity (Marnix R. van der Kolk et al., 2022). Although this study does not specifically mention this compound, it underscores the broader relevance of cyclobutane derivatives in drug design and development.

Advanced Synthesis Techniques

- The asymmetric intramolecular [2 + 2] photocycloadditions using chiral α- and β-hydroxy acids highlight sophisticated synthesis techniques for creating cyclobutane derivatives with high diastereoselectivity and regiocontrol. This method is valuable for generating enantiomerically pure cyclobutane lactones, showcasing the compound's versatility in synthesis strategies (S. Faure et al., 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a useful research chemical and is widely applied in the synthesis of various bulk drugs .

Biochemical Pathways

It is known to be a key intermediate in the synthesis of several drugs, indicating its involvement in various biochemical reactions .

Result of Action

It is known to be a crucial intermediate in the synthesis of various drugs, suggesting that its action could have significant molecular and cellular effects .

Biochemical Analysis

Cellular Effects

The effects of 1-Cyano-3-oxocyclobutane-1-carboxylic acid on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

1-cyano-3-oxocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c7-3-6(5(9)10)1-4(8)2-6/h1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRRIDOXAOEVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342068-60-3 |

Source

|

| Record name | 1-cyano-3-oxocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)

![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)

![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)